4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide
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Overview
Description
4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide is a complex organic compound with a molecular formula of C19H12N2O3S This compound is characterized by the presence of a chromene ring, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-4H-chromene-3-carboxylic acid with 4-phenylthiazol-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Material Science: It is explored for its potential use in organic electronics and as a building block for novel materials.
Mechanism of Action
The mechanism of action of 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with these enzymes, leading to effective inhibition.
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-2-carboxamide
- 2-methyl-4-oxo-N-(4-phenylthiazol-2-yl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide
Uniqueness
4-oxo-N-(4-phenylthiazol-2-yl)-4H-chromene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
477550-30-4 |
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Molecular Formula |
C19H12N2O3S |
Molecular Weight |
348.38 |
IUPAC Name |
4-oxo-N-(4-phenyl-1,3-thiazol-2-yl)chromene-3-carboxamide |
InChI |
InChI=1S/C19H12N2O3S/c22-17-13-8-4-5-9-16(13)24-10-14(17)18(23)21-19-20-15(11-25-19)12-6-2-1-3-7-12/h1-11H,(H,20,21,23) |
InChI Key |
LXJXUOZKBQWHLJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O |
solubility |
not available |
Origin of Product |
United States |
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